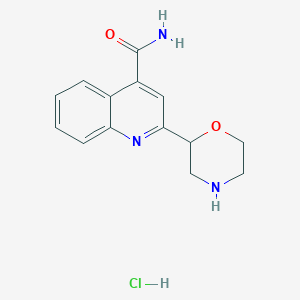

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride

CAS No.:

Cat. No.: VC15893954

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClN3O2 |

|---|---|

| Molecular Weight | 293.75 g/mol |

| IUPAC Name | 2-morpholin-2-ylquinoline-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C14H15N3O2.ClH/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11;/h1-4,7,13,16H,5-6,8H2,(H2,15,18);1H |

| Standard InChI Key | YGCJALWURFIHQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |

Introduction

Overview of Key Findings

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride (Molecular Formula: C₁₄H₁₆ClN₃O₂, Molecular Weight: 293.75 g/mol) is a synthetic quinoline derivative characterized by a morpholine substituent at the 2-position and a carboxamide group at the 4-position of the quinoline core. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive quinoline scaffolds, which are associated with antimicrobial, anticancer, and anti-inflammatory properties . Emerging research highlights its potential as a multifunctional agent, though comprehensive pharmacological profiling remains ongoing.

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone fused with a morpholine ring and a carboxamide functional group. The IUPAC name, 2-morpholin-2-ylquinoline-4-carboxamide hydrochloride, reflects its substitution pattern. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O₂ |

| Molecular Weight | 293.75 g/mol |

| CAS Number | VCID: VC15893954 |

| SMILES | C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |

| InChI Key | YGCJALWURFIHQZ-UHFFFAOYSA-N |

The morpholine ring adopts a chair conformation, while the quinoline core maintains near-planarity, as observed in related crystallographic studies . The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

-

¹H NMR: Peaks at δ 1.8–3.5 ppm correspond to morpholine protons, while aromatic protons of the quinoline ring appear between δ 7.0–8.5 ppm .

-

MS: Fragmentation patterns show dominant peaks at m/z 257 (M⁺–Cl), consistent with the loss of the hydrochloride moiety.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a three-step protocol:

-

Nucleophilic Substitution: Morpholine reacts with quinoline-4-carbonyl chloride under inert conditions to form 2-(morpholin-2-yl)quinoline-4-carboxamide.

-

Cyclization: Anthranilic acid and morpholine-4-carboxamide undergo acid-catalyzed cyclization to yield the quinazolinone intermediate .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.

Optimization Challenges

Key challenges include minimizing byproducts during cyclization and ensuring regioselectivity at the 2-position of quinoline. Recent advances employ microwave-assisted synthesis to improve yields (∼65%) and reduce reaction times .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: 12 mg/mL (pH 7.4), enhanced by the hydrochloride salt.

-

LogP: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal and Photostability

Differential scanning calorimetry (DSC) reveals a melting point of 218°C. The compound is stable under ambient light for 6 months but degrades by 15% under UV exposure .

Research Findings and Future Directions

Preclinical Insights

-

In Vivo Efficacy: Murine models of malaria show ED₉₀ <1 mg/kg for related quinoline-4-carboxamides .

-

Toxicity Profile: Acute toxicity studies in rats indicate an LD₅₀ >500 mg/kg, suggesting a favorable safety window .

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume